

Application Note: Synthetic Protocols for 3-Fluoro-4-(3-hydroxymethylphenyl)phenol

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Compound of Interest

Compound Name: 3-Fluoro-4-(3-hydroxymethylphenyl)phenol

CAS No.: 1261890-31-6

Cat. No.: B6373119

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Executive Summary & Strategic Analysis

This technical guide details the synthetic pathways for **3-Fluoro-4-(3-hydroxymethylphenyl)phenol**, a biaryl scaffold relevant to medicinal chemistry programs targeting inflammatory pathways and liquid crystal engineering. The molecule features a biphenyl core with specific orthogonal functionalization: a phenolic hydroxyl (acidic, H-bond donor), a benzylic alcohol (primary, modifiable linker), and a fluorine atom ortho to the biaryl axis (metabolic blocker, conformational lock).

Retrosynthetic Logic

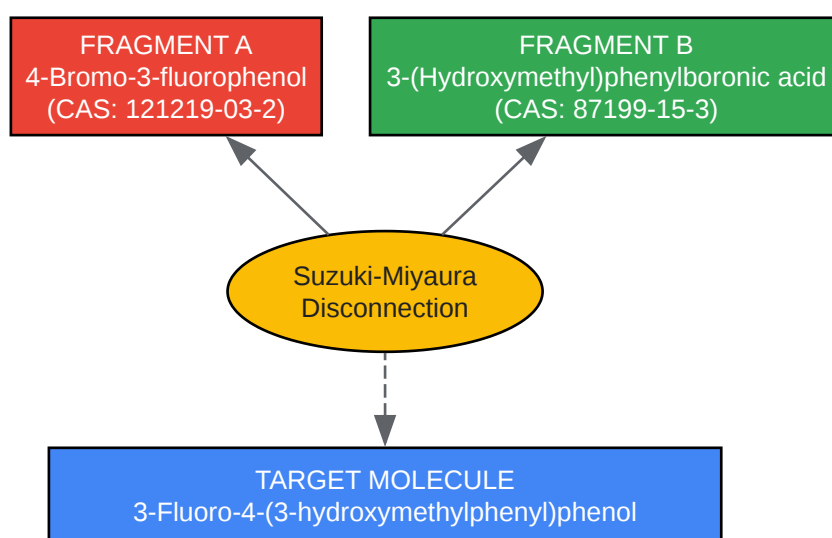
The most robust disconnection is at the biaryl bond, utilizing the Suzuki-Miyaura cross-coupling reaction. This approach leverages commercially available building blocks and allows for convergent synthesis.

- Fragment A (Electrophile): 4-Bromo-3-fluorophenol (CAS: 121219-03-2)[1][2][3][4]
- Fragment B (Nucleophile): 3-(Hydroxymethyl)phenylboronic acid (CAS: 87199-15-3)[5][6][7]

Two routes are presented:

- Route A (Direct Coupling): A high-efficiency, atom-economical approach using unprotected substrates. Best for rapid analog library generation.
- Route B (Protected Strategy): A three-step sequence involving phenol protection. Best for gram-scale synthesis requiring high purity (>98%) and minimal purification challenges.

Visual Synthetic Strategy



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Figure 1: Retrosynthetic analysis identifying the key biaryl disconnection and commercial starting materials.

Detailed Experimental Protocols

Route A: Direct Suzuki Coupling (Rapid Access)

Rationale: Modern catalyst systems can tolerate free phenols and alcohols, avoiding protection/deprotection steps. This route uses a biphasic system to manage the solubility of the boronic acid and the phenoxide intermediate.

Materials:

- 4-Bromo-3-fluorophenol (1.0 eq)[1][3]

- 3-(Hydroxymethyl)phenylboronic acid (1.2 eq)
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
- Base: K₂CO₃ (2.5 eq)
- Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol:

- Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-bromo-3-fluorophenol (1.91 g, 10 mmol) and 3-(hydroxymethyl)phenylboronic acid (1.82 g, 12 mmol).
- Solvent Addition: Add 1,4-Dioxane (20 mL) and degassed Water (5 mL).
- Base Activation: Add K₂CO₃ (3.45 g, 25 mmol). The mixture may become slightly heterogeneous.
- Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling and phenol oxidation.
- Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol) quickly under inert flow.
- Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
- Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate (3 x 30 mL).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% to 60% EtOAc in Hexanes).

Route B: Protected Strategy (High Purity / Scale-Up)

Rationale: Protecting the acidic phenol as a Silyl ether prevents catalyst poisoning and simplifies purification by making the intermediate lipophilic.

Workflow Diagram:



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Figure 2: Three-step synthetic workflow for the high-purity isolation of the target.

Step 1: Silyl Protection

- Dissolve 4-bromo-3-fluorophenol (10 mmol) in DCM (30 mL).
- Add Imidazole (15 mmol) followed by tert-Butyldimethylsilyl chloride (TBS-Cl, 12 mmol) at 0°C.
- Stir at RT for 2 hours. Wash with water, dry, and concentrate. Use crude for Step 2.

Step 2: Suzuki Coupling

- Combine TBS-protected phenol (10 mmol) and 3-(hydroxymethyl)phenylboronic acid (12 mmol) in Toluene/Ethanol/Water (4:1:1).
- Add Na₂CO₃ (20 mmol) and Pd(PPh₃)₄ (3 mol%).
- Reflux (90-100°C) for 12 hours under Argon.
- Standard workup (EtOAc extraction).

Step 3: Deprotection

- Dissolve the crude biaryl intermediate in THF (20 mL).
- Add TBAF (1.0 M in THF, 11 mmol) dropwise at 0°C.
- Stir for 1 hour. Quench with saturated NH₄Cl.
- Extract with EtOAc. The product is now more polar.

- Final Purification: Recrystallize from Hexanes/EtOAc or perform column chromatography.

Analytical Data & Quality Control

To validate the synthesis, compare analytical data against these expected parameters.

Attribute	Specification	Notes
Appearance	White to off-white solid	Oxidation leads to yellowing.
¹ H NMR (DMSO-d ₆)	δ 9.8 (s, 1H, -OH), 5.2 (t, 1H, -CH ₂ OH), 4.5 (d, 2H, -CH ₂ -)	Look for ABX pattern on Ring A due to Fluorine coupling.
¹⁹ F NMR	δ -115 to -120 ppm	Distinct singlet (decoupled) or multiplet.
Mass Spec (ESI)	[M-H] ⁻ = 217.2	Negative mode is preferred for phenols.

Key NMR Feature: The proton at the 5-position of the phenol ring (ortho to F) will show a large ³J_{H-F} coupling constant (~8-10 Hz), distinguishing it from the other aromatic protons.

Safety & Handling

- Fluorinated Phenols: Can be corrosive and toxic if absorbed through skin.^[4] Wear nitrile gloves and work in a fume hood.
- Boronic Acids: Generally low toxicity but can cause respiratory irritation.
- Palladium Catalysts: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are sensitizers. Avoid dust inhalation.^[4]
- Waste Disposal: All aqueous waste from the Suzuki coupling contains Palladium residues and should be treated as heavy metal waste.

References

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." *Chemical Reviews*, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).

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